Glutathione (reduced), sodium salt

Solubility Formulation Parenteral

Glutathione (reduced), sodium salt (GSH-Na, CAS 20167-21-9) delivers >200 mg/mL aqueous solubility—4× that of free acid GSH (~50 mg/mL)—enabling high-concentration injectable solutions, rapid-reconstitution lyophilized powders, and reproducible in vitro assays. Unlike oxidized glutathione (GSSG-Na), GSH-Na retains the free thiol group essential for direct antioxidant activity without NADPH-dependent enzymatic reduction. Its enhanced dissolution kinetics and aqueous stability make it the definitive choice for parenteral clinical formulations, sublingual delivery systems, and water-based topical products. Procure with confidence for demanding biomedical research and pharmaceutical development applications.

Molecular Formula C10H16N3NaO6S
Molecular Weight 329.31 g/mol
Cat. No. B12302084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutathione (reduced), sodium salt
Molecular FormulaC10H16N3NaO6S
Molecular Weight329.31 g/mol
Structural Identifiers
SMILESC(CC(=O)NC(CS)C(=O)NCC(=O)[O-])C(C(=O)O)N.[Na+]
InChIInChI=1S/C10H17N3O6S.Na/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16;/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19);/q;+1/p-1
InChIKeyQWXDICNEPRTOLR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glutathione (Reduced), Sodium Salt (GSH-Na): A Water-Soluble, Rapidly Dissolving Monosodium Salt of Reduced Glutathione for High-Concentration Parenteral and In Vitro Applications


Glutathione (reduced), sodium salt (CAS 20167-21-9; GSH-Na) is a monosodium derivative of the endogenous tripeptide glutathione (L-gamma-glutamyl-L-cysteinyl-glycine), with molecular formula C₁₀H₁₆N₃NaO₆S and molecular weight 329.31 g/mol . As a sodium salt, it exhibits significantly enhanced aqueous solubility compared to its free acid counterpart, a property that directly impacts its utility in high-concentration parenteral formulations, lyophilized powders, and rapid-response in vitro assays where dissolution kinetics and solution stability are critical .

Why Glutathione (Reduced), Sodium Salt Cannot Be Directly Substituted with Free Acid Glutathione or Oxidized Glutathione Salts


Substitution of glutathione (reduced), sodium salt (GSH-Na) with free acid glutathione (GSH) or oxidized glutathione sodium salt (GSSG-Na) is scientifically inadvisable due to substantial differences in solubility, dissolution rate, and biological activity. The free acid form exhibits limited aqueous solubility (~50 mg/mL) and slow dissolution due to a stable crystalline hydrogen-bonding network, whereas the sodium salt achieves >200 mg/mL solubility and rapid dissolution through crystal lattice disruption . Furthermore, oxidized glutathione (GSSG) is the biologically inactive disulfide form; it does not possess the free thiol group required for direct antioxidant activity and must first be reduced back to GSH via NADPH-dependent glutathione reductase .

Quantitative Differential Evidence for Glutathione (Reduced), Sodium Salt (GSH-Na) Relative to Free Acid GSH and Oxidized GSSG-Na


Aqueous Solubility of GSH-Na Exceeds Free Acid GSH by >4-Fold

In water, glutathione (reduced), sodium salt (GSH-Na) exhibits a solubility exceeding 200 mg/mL, whereas free acid glutathione (GSH) demonstrates a solubility of approximately 50 mg/mL . This >4-fold increase in solubility is attributed to the disruption of the tightly packed intermolecular hydrogen-bonding network in the free acid crystalline state by the sodium cation, which facilitates rapid dissolution .

Solubility Formulation Parenteral

Oxidation Susceptibility of Reduced Glutathione vs. Oxidized Glutathione Salt

Reduced glutathione powder (GSH) can undergo up to 40% oxidation to the inactive disulfide form (GSSG) within 30 days when stored improperly at room temperature with exposure to humidity [1]. In contrast, oxidized glutathione sodium salt (GSSG-Na) is inherently stable against further oxidation and does not degrade via this pathway . The reduced sodium salt (GSH-Na) maintains the biologically active thiol group required for direct antioxidant function, which is absent in the oxidized form.

Stability Oxidation Storage

Oral Bioavailability of Glutathione: Sublingual Delivery Achieves Higher GSH/GSSG Ratio Than Oral GSH

Oral glutathione (GSH) is known for its poor bioavailability in humans due to extensive first-pass metabolism [1]. A 3-week randomized crossover trial comparing a novel sublingual GSH formulation with oral GSH in volunteers with metabolic syndrome demonstrated that sublingual GSH significantly increased the GSH/GSSG ratio compared to oral GSH (p=0.003) [2]. The sodium salt of reduced glutathione (GSH-Na), due to its high water solubility, is well-suited for formulation into sublingual or parenteral delivery systems that bypass gastrointestinal degradation.

Bioavailability Pharmacokinetics Oxidative Stress

Stability in Aqueous Formulations: GSH-Na Preferred for Intravenous Injections and Topical Products

Reduced glutathione (GSH) is soluble in water but its stability is affected by pH and light exposure; the sodium salt form (GSH-Na) is often reported to be more stable and soluble in aqueous solutions, making it easier to use in formulations including intravenous injections and topical products [1]. Additionally, patents describe formulations of reduced glutathione stabilized with ascorbic acid, packaged under controlled humidity and temperature to ensure high oral bioavailability [2].

Formulation Stability Parenteral Cosmeceutical

Validated Application Scenarios for Glutathione (Reduced), Sodium Salt Based on Differential Evidence


High-Concentration Parenteral Formulations and Intravenous Administration

The >200 mg/mL aqueous solubility of GSH-Na, compared to ~50 mg/mL for free acid GSH, enables the preparation of high-concentration injectable solutions required for clinical intravenous administration . This property is leveraged in clinical trials investigating GSH-Na in decompensated cirrhosis, where parenteral delivery is essential [1].

Lyophilized Powder for Reconstitution and In Vitro Assays

The rapid dissolution kinetics of GSH-Na make it ideal for lyophilized powder formulations that require quick and complete reconstitution in aqueous buffers or cell culture media . This is critical for reproducible in vitro assays where concentration accuracy and minimal handling time are required.

Sublingual and Buccal Delivery Systems for Enhanced Bioavailability

Given the poor oral bioavailability of glutathione, GSH-Na's high water solubility supports its incorporation into sublingual tablets or films that bypass first-pass metabolism . A randomized crossover trial demonstrated that sublingual GSH significantly improved the GSH/GSSG ratio compared to oral GSH (p=0.003) [1].

Topical and Cosmeceutical Formulations Requiring Aqueous Stability

The enhanced stability of GSH-Na in aqueous solutions, as noted by formulators, makes it suitable for water-based topical creams, gels, and serums . While oxidation remains a concern, the sodium salt form offers better handling characteristics than the free acid for aqueous product development.

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